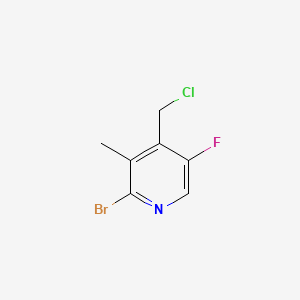![molecular formula C13H7Cl2N3O B15360433 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one](/img/structure/B15360433.png)
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a pyrido[3,2-d]pyrimidin-4-one core with chloro substituents at the 2 and 3 positions, and a 4-chlorophenyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. One common approach is the cyclization of a suitable precursor containing the pyridine and pyrimidinone rings. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The choice of solvents, reagents, and purification methods are optimized to ensure high yield and purity of the final product. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions at the chloro positions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Derivatives with various substituents at the chloro positions.
Scientific Research Applications
2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
3-(4-Chlorophenyl)propionic acid: A structurally related compound with applications in organic synthesis and medicinal chemistry.
p-Chlorocinnamic acid: Another related compound used in various chemical reactions and studies.
Uniqueness: 2-Chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one stands out due to its unique combination of functional groups and its potential applications in diverse fields. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C13H7Cl2N3O |
|---|---|
Molecular Weight |
292.12 g/mol |
IUPAC Name |
2-chloro-3-(4-chlorophenyl)pyrido[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H7Cl2N3O/c14-8-3-5-9(6-4-8)18-12(19)11-10(17-13(18)15)2-1-7-16-11/h1-7H |
InChI Key |
GBPNBPSBKVCCIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)N(C(=N2)Cl)C3=CC=C(C=C3)Cl)N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]-N-methyl-carbamate;hydrochloride](/img/structure/B15360352.png)

![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
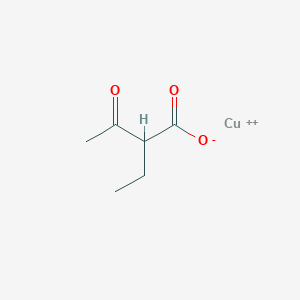
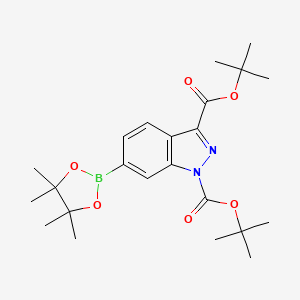
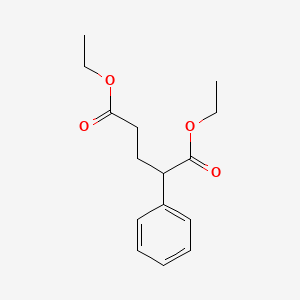

![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)

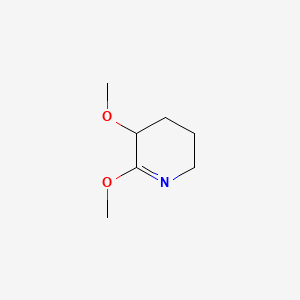
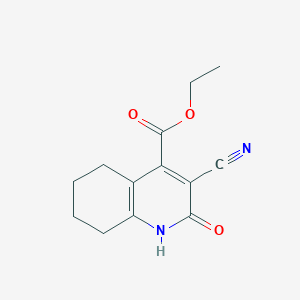
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

